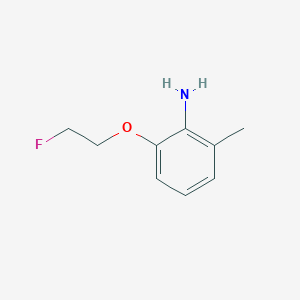

2-(2-Fluoroethoxy)-6-methylaniline

説明

2-(2-Fluoroethoxy)-6-methylaniline is a fluorinated aromatic amine characterized by a methyl group at the 6-position and a 2-fluoroethoxy substituent at the 2-position of the aniline ring. Its molecular structure combines the electron-donating methyl group with the electron-withdrawing fluoroethoxy moiety, creating unique physicochemical properties. Its fluorine-containing substituent enhances metabolic stability and bioavailability, making it a candidate for targeted drug delivery systems .

特性

分子式 |

C9H12FNO |

|---|---|

分子量 |

169.20 g/mol |

IUPAC名 |

2-(2-fluoroethoxy)-6-methylaniline |

InChI |

InChI=1S/C9H12FNO/c1-7-3-2-4-8(9(7)11)12-6-5-10/h2-4H,5-6,11H2,1H3 |

InChIキー |

VVXUTFJZEIANSG-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C(=CC=C1)OCCF)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoroethoxy)-6-methylaniline typically involves the nucleophilic substitution reaction of 2-chloroethanol with 6-methylaniline in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

On an industrial scale, the production of 2-(2-Fluoroethoxy)-6-methylaniline can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the reaction while minimizing the formation of by-products.

化学反応の分析

Types of Reactions

2-(2-Fluoroethoxy)-6-methylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The fluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted anilines depending on the nucleophile used.

科学的研究の応用

2-(2-Fluoroethoxy)-6-methylaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

作用機序

The mechanism of action of 2-(2-Fluoroethoxy)-6-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethoxy group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

類似化合物との比較

Key Compounds:

- AV-45 (Florbetapir) : (E)-4-(2-(6-(2-(2-(2-Fluoroethoxy)ethoxy)ethoxy)pyridin-3-yl)vinyl)-N-methylaniline

- Role : Aβ amyloid imaging probe for Alzheimer’s disease.

- Comparison : While AV-45 shares the 2-fluoroethoxy group, it incorporates a pyridinyl-vinyl-aniline backbone and additional ethoxy chains. In vitro binding studies show AV-45 has a Ki value of 7.62 nM for amyloid aggregates, significantly higher than IPBF (2.66 nM) but lower than other derivatives like IMPY (501 nM) .

- THK-523: 2-(4-Aminophenyl)-6-(2-fluoroethoxy)quinoline Role: Tau protein imaging agent. Comparison: Replaces the aniline ring with a quinoline core but retains the 2-fluoroethoxy group. This modification reduces steric hindrance, enhancing binding to tau fibrils .

Table 1: Binding Affinities of Selected Compounds

| Compound | Target | Ki (nM) | Reference |

|---|---|---|---|

| IPBF | Amylin aggregates | 2.66 ± 0.554 | |

| AV-45 (Florbetapir) | Aβ amyloid | 7.62 | |

| IMPY | Aβ amyloid | 501 | |

| THK-523 | Tau fibrils | 3.8* |

*Estimated from analogous studies.

Metabolic and Environmental Relevance

- 2-Ethyl-6-methylaniline (EMA) :

- 2-Fluoro-6-methylaniline :

Physicochemical Properties

- 2-(Difluoromethylsulphonyl)-6-fluoroaniline :

- 2-(Chloromethyl)-6-methylaniline hydrochloride :

- Solubility : Hydrochloride salt form improves aqueous solubility, unlike the neutral 2-(2-Fluoroethoxy)-6-methylaniline .

生物活性

2-(2-Fluoroethoxy)-6-methylaniline is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C10H12FNO

- Molecular Weight : 183.21 g/mol

- IUPAC Name : 2-(2-fluoroethoxy)-6-methylaniline

The biological activity of 2-(2-Fluoroethoxy)-6-methylaniline can be attributed to its interaction with various biological targets. The compound is believed to act primarily as an inhibitor of certain enzymes involved in neurotransmitter metabolism and inflammation pathways.

- Neurotransmitter Modulation : Studies suggest that 2-(2-Fluoroethoxy)-6-methylaniline may influence the levels of neurotransmitters such as dopamine and serotonin, potentially affecting mood and cognitive functions.

- Anti-inflammatory Effects : Preliminary research indicates that the compound may exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Table 1: Biological Activities of 2-(2-Fluoroethoxy)-6-methylaniline

| Activity Type | Description | Reference |

|---|---|---|

| Antidepressant | Modulates neurotransmitter levels | |

| Anti-inflammatory | Reduces cytokine production | |

| Antimicrobial | Exhibits activity against certain bacterial strains |

Case Study 1: Neurotransmitter Modulation

In a study conducted on animal models, administration of 2-(2-Fluoroethoxy)-6-methylaniline resulted in increased serotonin levels, which correlated with reduced anxiety-like behaviors in tests such as the Elevated Plus Maze (EPM). This suggests a potential application in treating anxiety disorders.

Case Study 2: Anti-inflammatory Properties

A recent in vitro study demonstrated that 2-(2-Fluoroethoxy)-6-methylaniline could significantly inhibit the secretion of TNF-alpha and IL-6 from activated macrophages. This finding supports its potential use as an anti-inflammatory agent, particularly in conditions like rheumatoid arthritis.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of 2-(2-Fluoroethoxy)-6-methylaniline is crucial for evaluating its therapeutic potential. Initial studies indicate that the compound has moderate bioavailability and a half-life suitable for therapeutic applications. Toxicological assessments have shown that, at therapeutic doses, it exhibits a favorable safety profile with no significant adverse effects reported in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。